5-Amino-1-methylquinolinium
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H11N2+ |
|---|---|
Molecular Weight |
159.21 g/mol |
IUPAC Name |
1-methylquinolin-1-ium-5-amine |
InChI |
InChI=1S/C10H10N2/c1-12-7-3-4-8-9(11)5-2-6-10(8)12/h2-7,11H,1H3/p+1 |
InChI Key |
ZMJBCEIHNOWCMC-UHFFFAOYSA-O |
Canonical SMILES |
C[N+]1=CC=CC2=C(C=CC=C21)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization Strategies
Classical Organic Synthesis Routes for 5-Amino-1-methylquinolinium
This compound is a quaternary ammonium (B1175870) cation, and its synthesis is achieved through established classical organic chemistry techniques. grindergym.com The core structure consists of a quinoline (B57606) ring system with an amino group at the 5th position and a methyl group attached to the nitrogen atom of the quinoline ring, giving it a permanent positive charge.
The most direct and classical approach to synthesizing this compound involves the N-alkylation of the precursor molecule, 5-aminoquinoline (B19350). This reaction, a type of quaternization, is typically achieved by treating 5-aminoquinoline with a methylating agent. The common iodide salt form, this compound iodide, indicates that methyl iodide (CH₃I) is a frequently used reagent for this purpose. achemblock.combldpharm.comnih.gov
The general reaction proceeds as follows: The lone pair of electrons on the nitrogen atom of the quinoline ring in 5-aminoquinoline acts as a nucleophile, attacking the electrophilic methyl group of methyl iodide. This forms a new carbon-nitrogen bond, resulting in the desired 1-methyl-5-aminoquinolinium cation and an iodide counter-ion. achemblock.com Other methylating agents, such as methyl trifluoromethanesulfonate (B1224126) (MeOTf), are also used in the synthesis of similar quinolinium-derived cations.
Design and Synthesis of Quinolinium Analogues for NNMT Inhibition
The discovery of this compound as an NNMT inhibitor has spurred the design and synthesis of a variety of related quinolinium analogues. The primary goal of these efforts is to develop molecules with improved potency, selectivity, and drug-like properties for inhibiting NNMT, an enzyme linked to obesity and type 2 diabetes. grindergym.compeptidesciences.com
The design process for new analogues often begins with computational methods, such as virtual screening, where large libraries of virtual compounds are docked into the active site of the NNMT enzyme to predict their binding affinity. researchgate.net The most promising candidates are then synthesized and tested. These synthetic efforts explore modifications at various positions around the quinolinium scaffold.
Strategies for creating these analogues include:
Reductive Amination followed by Alkylation: This method can be used to introduce different amino-alkyl groups onto the quinoline structure before the final N-alkylation step to form the quinolinium cation.
Substitution on the Quinoline Core: Chemists have introduced various substituents, such as fluoro groups or additional amino groups, at different positions on the quinoline ring to probe their effect on NNMT inhibition. For instance, analogues like 3-amino-6-fluoro-1-methylquinolinium and 2,3-diamino-1-methylquinolinium have been synthesized and evaluated. nih.gov
These synthetic explorations have led to the identification of the quinolinium scaffold as a highly promising foundation for developing potent NNMT inhibitors. nih.gov
Structure-Activity Relationship (SAR) Investigations in NNMT Inhibitors
Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For quinolinium-based NNMT inhibitors, comprehensive SAR investigations have provided key insights into the features required for potent and selective inhibition.
Impact of Structural Modifications on Inhibitory Potency
Researchers have systematically modified the this compound structure to determine the contribution of each part of the molecule to its inhibitory power against NNMT. These studies have revealed several critical factors:
The C5-Amino Group: The amino group at the 5-position is vital for potent inhibition. It is believed to form a strong hydrogen bond with the side chain of the Ser213 residue in the NNMT active site. Replacing this amino group with a hydroxyl group, for example, leads to a significant decrease in inhibitory activity.
The N1-Methyl Group: The size of the substituent on the quinolinium nitrogen (N1 position) is inversely related to its inhibitory potency. An ethyl group in place of the methyl group results in a weaker inhibitor, and bulkier substituents lead to a dramatic loss of activity. This suggests that the binding pocket has specific steric constraints at this position.
Positional Isomers: Moving the amino group to other positions on the quinoline ring generally reduces potency compared to the 5-amino isomer, highlighting the specific orientation required for optimal interaction with the enzyme.
Polar Substitutions: The introduction of additional polar groups, such as other amino functions, can enhance NNMT inhibition, a finding that has guided the synthesis of di-amino substituted analogues.
| Modification to 1-methylquinolinium (B1204318) Scaffold | Effect on NNMT Inhibitory Potency |
| 5-Amino Group | Critical for high potency |
| Replacement of 5-Amino with 7-Hydroxyl | Significantly lower potency |
| N1-Ethyl Substituent (vs. N1-Methyl) | ~2-fold weaker inhibition |
| Bulky N1-Substituents (e.g., Propyl, Benzyl) | Very poor inhibition (>1000 µM) |
| Additional Polar Amino Substitutions | Can improve inhibition |
Rational Design Principles for Inhibitor Selectivity
A key goal in drug design is to create molecules that act specifically on their intended target without affecting other similar proteins, thereby minimizing potential side effects. The rational design of selective NNMT inhibitors based on the quinolinium scaffold relies heavily on understanding the three-dimensional structure of the enzyme's active site.
Key principles include:
Computer-Aided Docking: Molecular docking simulations are used to predict how different quinolinium analogues will bind within the NNMT substrate-binding site. This allows researchers to prioritize the synthesis of compounds that are predicted to form strong and specific interactions with key amino acid residues, such as Tyr20, Phe175, and Ser213. This approach has successfully correlated predicted binding scores with experimentally measured inhibitory activity.
Exploiting Unique Pockets: The design process aims to exploit unique features of the NNMT active site that are not present in other closely related methyltransferase enzymes. This has led to the development of quinolinium-based inhibitors with exceptional selectivity for NNMT over other enzymes like COMT, DNMT1, and PRMT3. researchgate.net
Bisubstrate Inhibitors: A more advanced strategy involves designing "bisubstrate" inhibitors. These molecules are engineered to mimic the transition state of the methylation reaction by covalently linking a nicotinamide-like fragment (such as the quinolinium core) to a fragment that mimics the cofactor S-adenosylmethionine (SAM). nih.gov By simultaneously occupying both the substrate and cofactor binding pockets, these inhibitors can achieve very high potency and selectivity. For example, inhibitors featuring an alkynyl linker have been designed to mimic the linear geometry of the methyl transfer reaction, resulting in some of the most potent and selective NNMT inhibitors reported to date. biorxiv.org
These rational design principles continue to guide the development of new generations of NNMT inhibitors with improved therapeutic potential.
Mechanistic Elucidation of Nicotinamide N Methyltransferase Nnmt Inhibition
Molecular Mechanisms of NNMT Binding Site Interaction
5-Amino-1-methylquinolinium (5-Amino-1MQ) is a small molecule inhibitor that effectively blocks the enzymatic activity of Nicotinamide (B372718) N-methyltransferase (NNMT). peptidesciences.com The primary mechanism of inhibition involves competitive binding at the enzyme's active site. limitlesslifenootropics.com Specifically, 5-Amino-1MQ, a quinolinium derivative, competes with the natural substrate, nicotinamide (NAM), for the same binding pocket within the NNMT enzyme. nih.govnih.gov
Studies involving structure-activity relationships (SAR) have shown that quinolinium-based analogues, such as 5-Amino-1MQ, can selectively bind to the substrate-binding site residues of NNMT. nih.gov The addition of an amino group at the 5-position of the 1-methylquinolinium (B1204318) scaffold results in a significant increase in inhibitory potency compared to the parent compound, 1-methylquinolinium. nih.gov This suggests that the amino group plays a crucial role in the interaction with the NNMT active site.
Molecular docking studies have provided further insights into this interaction, illustrating how 5-Amino-1MQ fits within the hydrophobic residues of the NNMT active site. google.com This targeted and strong inhibition of NNMT makes 5-Amino-1MQ a significant tool for researchers investigating metabolic pathways. limitlesslifenootropics.com
Regulation of Intracellular Nicotinamide Adenine (B156593) Dinucleotide (NAD+) Levels
The inhibition of NNMT by 5-Amino-1MQ has a direct and significant impact on the intracellular levels of Nicotinamide Adenine Dinucleotide (NAD+). NNMT catalyzes the methylation of nicotinamide (NAM), a primary precursor in the NAD+ salvage pathway. nih.gov This methylation process converts NAM into 1-methylnicotinamide (B1211872) (MNA), which is then typically excreted. nih.gov By blocking this reaction, 5-Amino-1MQ prevents the consumption of the cellular NAM pool by NNMT. limitlesslifenootropics.compremiumhealthcare.com
Consequently, the preserved nicotinamide is redirected towards the NAD+ salvage pathway, leading to an increase in intracellular NAD+ concentrations. limitlesslifenootropics.comholisticmedicalwellness.comnih.gov Research in differentiated adipocytes has demonstrated a concentration-dependent increase in NAD+ levels following treatment with 5-Amino-1MQ. nih.gov Specifically, concentrations ranging from 1 to 60 µM resulted in an approximate 1.2 to 1.6-fold increase in NAD+ levels relative to control cells, with a significant increase observed at a 10 µM concentration. nih.gov
This elevation of NAD+ is a key outcome of NNMT inhibition, as NAD+ is a critical cofactor for numerous cellular processes, including energy metabolism and the function of NAD+-dependent enzymes like sirtuins. peptidesciences.comnih.govholisticmedicalwellness.com The decline of NAD+ levels is associated with aging and metabolic dysfunction, making the ability of 5-Amino-1MQ to boost its levels a subject of considerable scientific interest. limitlesslifenootropics.com
Modulation of S-Adenosylmethionine (SAM) Metabolism and Methylation Pathways
The enzymatic reaction catalyzed by NNMT utilizes S-adenosylmethionine (SAM) as the universal methyl donor. nih.govnih.gov In this process, NNMT transfers a methyl group from SAM to nicotinamide, producing S-adenosyl-L-homocysteine (SAH) and 1-methylnicotinamide. limitlesslifenootropics.comnih.gov By inhibiting NNMT, 5-Amino-1MQ effectively prevents the consumption of SAM in this specific reaction. limitlesslifenootropics.com
This preservation of the SAM pool has broader implications for cellular methylation pathways. SAM is a critical substrate for a vast number of methyltransferase enzymes that are involved in the methylation of DNA, RNA, histones, and other proteins, thereby playing a crucial role in epigenetic regulation. nih.govaacrjournals.org The inhibition of NNMT by 5-Amino-1MQ leads to an increase in the intracellular levels of SAM and can alter the SAM/SAH ratio, which is a key indicator of the cell's methylation potential. google.comnih.gov
In studies on differentiated adipocytes, treatment with 30 µM of 5-Amino-1MQ for 24 hours resulted in altered levels of both SAM and SAH. google.com By preventing the depletion of SAM by NNMT, 5-Amino-1MQ can indirectly influence a wide range of epigenetic processes and other metabolic pathways that are dependent on SAM availability. limitlesslifenootropics.comnih.gov
Enzyme Kinetics and Inhibitor Characterization Methodologies
The characterization of this compound as an NNMT inhibitor has been facilitated by various enzyme kinetics and assay development methodologies.
Determination of Inhibitor Constants (e.g., IC50, Ki)
The potency of this compound as an NNMT inhibitor is quantified by determining its inhibitor constants, primarily the half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
Biochemical assays have been instrumental in determining these values. For this compound, the reported IC50 value is approximately 1.2 ± 0.1 µM. nih.gov This demonstrates a tenfold greater inhibitory activity compared to its parent compound, 1-methylquinolinium (1-MQ), which has an IC50 of 12.1 ± 3.1 µM. nih.gov The determination of such constants is crucial for comparing the potency of different inhibitors and for understanding their structure-activity relationships. nih.gov While the IC50 is widely reported, the inhibition constant (Ki) is also a key parameter, though less frequently cited in the available literature for this specific compound. nih.gov
| Compound | IC50 (µM) |
|---|---|
| This compound | 1.2 ± 0.1 |
| 1-methylquinolinium (1-MQ) | 12.1 ± 3.1 |
| 3-Amino-2-methylisoquinolinium | 6.3 ± 2.7 |
| Benzimidazole analog | 16.7 ± 6.4 |
Development of Real-time Enzymatic Activity Assays
The study of NNMT inhibition by compounds like this compound has been advanced by the development of sensitive and efficient enzymatic assays. Real-time assays are particularly valuable as they allow for the continuous monitoring of enzyme activity and the immediate assessment of inhibitor effects.
One such method is a non-coupled fluorescent assay designed for the direct real-time monitoring of NNMT activity. researchgate.net These types of assays are crucial for high-throughput screening of potential NNMT inhibitors. researchgate.net Furthermore, liquid chromatography-mass spectrometry (LC/MS/MS) based assays are employed to measure the intracellular levels of NNMT reaction products, such as 1-MNA, as well as key metabolites like NAD+, SAM, and SAH in response to inhibitor treatment. google.comnih.gov For instance, the effectiveness of 5-Amino-1MQ in cells has been demonstrated by measuring the dose-dependent reduction of intracellular 1-MNA levels in adipocytes. nih.gov These methodological advancements are essential for a detailed characterization of the kinetic and cellular effects of NNMT inhibitors. nih.govresearchgate.net
Research on Metabolic Pathway Modulation and Cellular Bioenergetics
Effects on Adipocyte Differentiation and Lipid Accumulation Processes
Research has demonstrated that 5-Amino-1-methylquinolinium directly impacts adipocytes, the cells responsible for storing fat. Its primary mechanism involves the inhibition of the enzyme NNMT, which is found in high levels in fat cells, particularly in states of obesity. balancedhormonehealth.compeptidesciences.com
Studies using 3T3-L1 pre-adipocytes, a standard cell line for studying fat cell formation, show that treatment with 5-Amino-1MQ leads to a concentration-dependent inhibition of lipid accumulation during differentiation. nih.gov In one study, concentrations of 30 µM and 60 µM of 5-Amino-1MQ reduced lipogenesis—the metabolic formation of fat—by 50% and 70%, respectively, compared to untreated cells. nih.govevolving-science.com This suppression of fat storage is a key finding in understanding the compound's anti-obesity potential. nih.gov
In vivo studies on diet-induced obese (DIO) mice corroborate these cellular findings. Systemic treatment with an NNMT inhibitor like 5-Amino-1MQ resulted in a significant reduction in white adipose tissue mass and a decrease in the size of individual adipocytes. peptidesciences.comnih.govgenemedics.com Histological analysis of epididymal white adipose tissue (EWAT) from treated mice revealed a greater than 30% decrease in adipocyte size and a more than 40% decrease in adipocyte volume compared to control mice. peptidesciences.com This indicates that 5-Amino-1MQ not only prevents the formation of new fat but also helps to shrink existing fat cells. swolverine.comgenemedics.com
Table 1: Effect of 5-Amino-1MQ on Lipid Accumulation in Differentiating Adipocytes
| 5-Amino-1MQ Concentration | Inhibition of Lipogenesis | Reference |
|---|---|---|
| 30 µM | ~50% | nih.gov |
| 60 µM | ~70% | nih.gov |
Investigation of Glucose Metabolism and Insulin (B600854) Signaling Pathways
This compound has been shown to improve glucose tolerance and insulin sensitivity, which are often impaired in metabolic disorders. swolverine.comgenesishealthinstitute.com The inhibition of NNMT in adipose tissue appears to be a key mechanism for these effects. balancedhormonehealth.com High levels of NNMT are associated with reduced levels of the glucose transporter GLUT4, which is crucial for transporting glucose from the bloodstream into muscle and fat cells. peptidesciences.combalancedhormonehealth.com
By inhibiting NNMT, 5-Amino-1MQ may help restore normal glucose metabolism. regentide.com Research suggests that boosting GLUT4 expression can alter fat cells to produce a class of lipids known as PAHSAs (palmitic acid esters of hydroxy-stearic acids), which have anti-diabetic and anti-inflammatory properties and can reduce insulin resistance. balancedhormonehealth.com
In experimental models, 5-Amino-1MQ has demonstrated the ability to improve insulin sensitivity and lower fasting glucose levels. genemedics.comregentide.com This suggests it supports glycemic regulation by enhancing glucose utilization in peripheral tissues like muscle and liver. genesishealthinstitute.comregentide.com The activation of AMP-activated protein kinase (AMPK), a master regulator of cellular energy, by 5-Amino-1MQ may also contribute to these effects by enhancing glucose uptake and utilization in cells. genesishealthinstitute.com Furthermore, it may inhibit the production of glucose in the liver, preventing its excessive release into the bloodstream. genesishealthinstitute.com These actions collectively help to regulate blood sugar levels and improve the body's response to insulin. holisticmedicalwellness.comamazing-meds.com
Analysis of Cellular Energy Expenditure and Metabolic Homeostasis
A primary effect of this compound is the enhancement of cellular energy expenditure, which it achieves by modulating the NAD+ salvage pathway. peptidesciences.comamazing-meds.com NNMT inhibition by 5-Amino-1MQ prevents the methylation of nicotinamide (B372718), leading to an increase in the intracellular pool of nicotinamide adenine (B156593) dinucleotide (NAD+). focalpointvitality.comswolverine.comlimitlesslifenootropics.com NAD+ is a critical coenzyme for mitochondrial function and cellular energy production. amazing-meds.commaclaymedical.com.au
The elevation of NAD+ levels activates sirtuin-1 (SIRT1), a protein often called the "longevity gene". focalpointvitality.compeptidesciences.com SIRT1 plays a vital role in regulating metabolic pathways, improving mitochondrial function, and increasing the basal metabolic rate (BMR). focalpointvitality.comgenemedics.comlimitlesslifenootropics.com This shift in energy balance encourages the body to burn fat for energy rather than storing it. amazing-meds.commaclaymedical.com.au
Studies in diet-induced obese mice have shown that treatment with an NNMT inhibitor can reverse obesity by increasing energy expenditure without affecting appetite or food intake. peptidesciences.comnih.govdtic.mil This suggests the weight loss effect is primarily driven by an altered metabolism. peptidesciences.com By increasing NAD+ and activating SIRT1, 5-Amino-1MQ helps to restore cellular energy balance, enhance mitochondrial efficiency, and maintain metabolic homeostasis. limitlesslifenootropics.commaclaymedical.com.auholisticmedicalwellness.com
Advanced Metabolomic Profiling in Biological Systems
Metabolomic studies have been crucial in elucidating the specific molecular changes induced by this compound. Using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), researchers have quantified the impact of 5-Amino-1MQ on key metabolites within the NNMT pathway. nih.govnih.gov
In fully differentiated adipocytes, 5-Amino-1MQ demonstrated a concentration-dependent inhibition of NNMT, with a calculated EC₅₀ (half-maximal effective concentration) of 2.3 µM. nih.gov This inhibition directly leads to a significant reduction in the intracellular levels of 1-methylnicotinamide (B1211872) (1-MNA), the product of the NNMT reaction. nih.govpeptidesciences.com
Crucially, this inhibition redirects cellular resources. Metabolomic analysis revealed that treatment of adipocytes with 5-Amino-1MQ leads to a significant increase in the intracellular levels of NAD+ and S-(5′-adenosyl)-L-methionine (SAM), a universal methyl donor. nih.govpeptidesciences.com These results confirm that 5-Amino-1MQ's mechanism of action involves increasing the flux of these key cellular energy regulators, which may define its therapeutic effects. peptidesciences.com The high selectivity of 5-Amino-1MQ is also a key finding; it does not significantly inhibit other related methyltransferases or enzymes involved in the NAD+ salvage pathway at pharmacologically relevant concentrations. nih.govnih.gov
Table 2: Intracellular Metabolite Changes in Adipocytes Treated with 5-Amino-1MQ
| Metabolite | Effect of 5-Amino-1MQ Treatment | Reference |
|---|---|---|
| 1-methylnicotinamide (1-MNA) | Significantly Reduced | nih.govnih.gov |
| Nicotinamide adenine dinucleotide (NAD+) | Significantly Increased | nih.govpeptidesciences.comnih.gov |
| S-(5′-adenosyl)-L-methionine (SAM) | Increased | peptidesciences.com |
| S-(5′-adenosyl)-L-homocysteine (SAH) | Increased | nih.gov |
Studies on Gut Microbiota Alterations and Metabolic Outcomes
Emerging research indicates a connection between NNMT inhibition, diet, and the gut microbiome. A study investigating the effects of this compound (NNMTi) in combination with a low-fat diet in diet-induced obese (DIO) mice revealed significant alterations in the gut microbiota composition. nih.gov
While diet alone had some effect, the combination of a low-fat diet and the NNMTi established a distinct microbiome pattern. Beta diversity analysis, which assesses the similarity between microbial communities, showed that mice within the same treatment group were the most similar. nih.gov Specifically, k-means clustering analysis demonstrated that DIO mice treated with 5-Amino-1MQ and switched to a low-fat diet had a unique microbiome profile. nih.gov
This distinct pattern was highlighted by changes in the relative abundances of specific bacterial genera that are linked to body weight and metabolic regulation. The treatment led to a decrease in Erysipelatoclostridium and an increase in Lactobacillus compared to vehicle-treated counterparts. nih.gov These findings suggest that the metabolic benefits of NNMT inhibition may be partially mediated or supported by favorable shifts in the gut microbiota. nih.gov
Cellular and Tissue Specific Research Applications
Research on Muscle Regeneration and Myofiber Physiology
The decline in muscle mass and function with age, known as sarcopenia, presents a significant challenge to the health of an aging population. nih.gov Research into 5-amino-1MQ has explored its potential to counter these age-related deficits by targeting muscle stem cells and improving the regenerative capacity of skeletal muscle.
Role in Muscle Stem Cell Activation and Function
Muscle stem cells, or satellite cells (muSCs), are crucial for muscle repair and regeneration. nih.govgenemedics.com With aging, these cells become increasingly dysfunctional, leading to impaired recovery from injury. peptidesciences.com Studies have investigated 5-amino-1MQ as a potential small molecule to rejuvenate these senescent stem cells.
As an inhibitor of NNMT, an enzyme that is overexpressed in aging skeletal muscle, 5-amino-1MQ has been shown to activate dormant muscle stem cells. nih.govnih.gov In preclinical studies using aged mice (24 months old), treatment with an NNMT inhibitor following an acute muscle injury led to a significant increase in muSC proliferation and fusion into regenerating muscle fibers. nih.govpeptidesciences.com The incidence of active, proliferating muSCs was 60% to 75% higher in the treated groups compared to controls. nih.gov This enhanced stem cell activity translated into more effective muscle repair. nih.govpeptidesciences.com
The research indicates that by inhibiting NNMT, 5-amino-1MQ can rescue the functional decline of aged muscle stem cells, promoting their ability to proliferate, differentiate, and facilitate the repair of damaged myofibers. nih.govgenemedics.com
Studies in Models of Age-Related Muscle Atrophy (Sarcopenia)
The functional improvements in muscle stem cell activity observed with NNMT inhibition have direct implications for age-related muscle atrophy, or sarcopenia. nih.gov In studies with aged mice, the activation of muSCs by an NNMT inhibitor led to significant improvements in muscle structure and function.
Following injury, aged mice treated with an NNMT inhibitor exhibited myofibers with a nearly two-fold greater cross-sectional area (CSA) compared to untreated controls. peptidesciences.com One study reported a 1.8-fold increase in the mean CSA of damaged tibialis anterior muscle fibers. nih.gov This increase in muscle fiber size was accompanied by a substantial improvement in muscle strength. The peak torque of the regenerated muscle increased by approximately 67-70% in treated mice compared to the control group. nih.govpeptidesciences.com Furthermore, research has shown that NNMT inhibition can alleviate the decline in lean muscle mass associated with aging. nih.gov
These findings suggest that by targeting NNMT, 5-amino-1MQ can enhance the regenerative capacity of aging muscle, leading to larger, stronger myofibers and potentially counteracting the effects of sarcopenia. nih.govnih.govpeptidesciences.com
Interactive Data Table: Effects of NNMT Inhibition on Aged Muscle Regeneration
| Parameter | Finding | Model System | Citation |
| Muscle Stem Cell (muSC) Activity | 60-75% higher incidence of proliferating/active muSCs. | Aged Mice (24-month-old) | nih.gov |
| Myofiber Size (Cross-Sectional Area) | Nearly 2-fold greater CSA; 1.8-fold increase in mean CSA. | Aged Mice (24-month-old) | nih.govpeptidesciences.com |
| Muscle Function (Contractile Strength) | ~67-70% increase in peak torque of the tibialis anterior muscle. | Aged Mice (24-month-old) | nih.govpeptidesciences.com |
| Lean Mass | Alleviated the decrease in the lean mass index in old mice. | Aged Mice (19-month-old) | nih.gov |
Preclinical Oncological Research Investigations
The enzyme NNMT is overexpressed in a variety of human cancers and is often correlated with tumor progression and metastasis. nih.gov This has made NNMT and its inhibitors, such as 5-amino-1MQ, a focus of preclinical oncological research.
In Vitro Anti-proliferative Activity in Various Cancer Cell Lines
Research has demonstrated that 5-amino-1MQ exhibits anti-proliferative effects in certain cancer cell lines. A key study investigated its impact on the HeLa human cervical cancer cell line. The results showed that 5-amino-1MQ significantly inhibited the proliferation of HeLa cells in a manner dependent on both concentration and time. nih.gov Notably, the compound did not appear to affect the proliferation of normal human embryonic kidney cells (HEK-293), suggesting a degree of selectivity for cancer cells. nih.gov
While specific data for 5-amino-1MQ across a broad spectrum of cancer lines is still emerging, the inhibition of NNMT is being explored as a therapeutic strategy in various cancers, including urothelial bladder cancer, where it has been shown to reduce tumor growth in mouse models. researchgate.netnih.gov The inhibitory concentration (IC50) of 5-amino-1MQ against the human NNMT enzyme has been reported to be approximately 1.2 µM. researchgate.net
Interactive Data Table: In Vitro Anti-proliferative and Enzymatic Activity of 5-Amino-1-methylquinolinium
| Target | Finding | Concentration/Condition | Citation |
| HeLa (Cervical Cancer) Cells | Significant inhibition of cell proliferation. | Concentration and time-dependent (0.1-500 μM tested). | nih.gov |
| HEK-293 (Normal) Cells | No apparent effect on cell proliferation. | Not specified. | nih.gov |
| Human NNMT Enzyme | IC50 of ~1.2 µM. | Biochemical assay. | researchgate.net |
Molecular Mechanisms Underlying Anti-cancer Effects (e.g., Gene Expression, Apoptosis)
The anti-cancer effects of 5-amino-1MQ are believed to stem from its ability to modulate key cellular pathways. In HeLa cells, treatment with 5-amino-1MQ led to observable morphological changes consistent with apoptosis, such as cell shrinkage and the formation of apoptotic bodies. nih.gov
At the molecular level, 5-amino-1MQ treatment altered the expression of several genes involved in cancer progression. It was found to increase the mRNA levels of ZEB1 and SIRT1, while decreasing the mRNA expression of TWIST. nih.gov Furthermore, the protein expression of key oncogenic molecules, phospho-Akt and Sirtuin 1 (SIRT1), was decreased following treatment. nih.gov The downregulation of phospho-Akt is significant as the PI3K-Akt pathway is crucial for tumor cell proliferation and survival. nih.gov The relationship between SIRT1 mRNA and protein level changes suggests complex regulatory mechanisms may be at play.
These findings indicate that 5-amino-1MQ can induce apoptosis and modulate the expression of genes and proteins that are critical for tumor progression and the epithelial-mesenchymal transition (EMT), a process linked to metastasis. nih.govnih.govnih.gov
Interactive Data Table: Molecular Effects of this compound in HeLa Cells
| Molecular Target | Observed Effect | Type of Change | Citation |
| Apoptosis | Induced morphological signs of apoptosis. | Cellular Process | nih.gov |
| ZEB1 mRNA | Increased expression. | Gene Expression | nih.gov |
| SIRT1 mRNA | Increased expression. | Gene Expression | nih.gov |
| TWIST mRNA | Decreased expression. | Gene Expression | nih.gov |
| phospho-Akt Protein | Decreased expression. | Protein Expression | nih.gov |
| SIRT1 Protein | Decreased expression. | Protein Expression | nih.gov |
NNMT as a Research Target in Cancer Biology
Nicotinamide (B372718) N-methyltransferase (NNMT) has emerged as a significant target in cancer biology due to its widespread overexpression in various malignancies and its association with poor patient outcomes. aacrjournals.org Elevated NNMT levels have been linked to tumor progression, metastasis, and resistance to certain cancer therapies. nih.govaacrjournals.org
NNMT plays a crucial role in cellular metabolism and epigenetic regulation. By consuming the methyl donor S-adenosyl-L-methionine (SAM), NNMT can influence global DNA and histone methylation patterns, thereby altering the expression of cancer-related genes. aacrjournals.org Research has also implicated NNMT in the tumor microenvironment, particularly in the function of cancer-associated fibroblasts (CAFs), which support tumor growth. researchgate.netnih.gov
The inhibition of NNMT is therefore being investigated as a strategy to disrupt tumor metabolism, reverse epigenetic changes, and potentially overcome drug resistance. The development of selective NNMT inhibitors like 5-amino-1MQ provides valuable tools to explore the therapeutic potential of targeting this enzyme in a range of cancers. researchgate.netnih.govaacrjournals.org
Research in Other NNMT-Related Metabolic and Chronic Conditions
The enzyme nicotinamide N-methyltransferase (NNMT) plays a significant role in cellular metabolism and energy balance. researchgate.netinvivochem.com Its inhibition by compounds such as this compound has been a key focus of research into metabolic and chronic conditions.
Diet-Induced Obesity Research Models
This compound has been extensively studied in diet-induced obesity (DIO) mouse models, which are used to understand the pathophysiology of human obesity. researchgate.netnih.govnih.gov In these models, the administration of this NNMT inhibitor has demonstrated significant effects on body weight and composition. researchgate.netnih.govnih.gov
Research in DIO mice has shown that treatment with this compound leads to a progressive loss of body weight compared to control groups, without significantly altering food intake. nih.gov This suggests that the compound's effects are primarily due to altered metabolism rather than appetite suppression. nih.gov Specifically, studies have reported a substantial decrease in the mass of white adipose tissue (WAT), the body's primary fat storage, and a reduction in the size of individual fat cells (adipocytes). nih.govnih.gov For instance, one study noted a decrease of over 30% in adipocyte size and a reduction of over 40% in adipocyte volume in treated DIO mice. medkoo.com
The mechanism behind these effects lies in the inhibition of NNMT in adipose tissue. nih.gov By blocking NNMT, this compound increases the intracellular levels of nicotinamide adenine (B156593) dinucleotide (NAD+), a critical coenzyme in cellular metabolism. nih.gov This elevation in NAD+ is thought to enhance energy expenditure and promote the breakdown of fats. nih.gov Furthermore, research indicates that the inhibition of NNMT by this compound can suppress lipogenesis, the process of fat accumulation. researchgate.net In in vitro studies using pre-adipocyte cell lines, the compound inhibited lipid accumulation in a concentration-dependent manner, with higher concentrations leading to a reduction in lipogenesis by as much as 70%. researchgate.net
In addition to its effects on body weight and fat mass, research in DIO models has also highlighted the potential of this compound to improve related metabolic parameters. Studies have observed a significant reduction in plasma total cholesterol levels in treated mice. nih.govnih.gov One study reported that total cholesterol levels were approximately 30% lower in DIO mice treated with the NNMT inhibitor compared to the control group. nih.gov
When combined with a low-fat diet, the effects of this compound on weight loss and adiposity are even more pronounced. nih.govbalancedhormonehealth.com Research has shown that this combination can rapidly normalize body weight and whole-body adiposity in DIO mice to levels comparable to lean animals. nih.govbalancedhormonehealth.com This suggests a synergistic effect between caloric reduction and NNMT inhibition in reversing diet-induced obesity. nih.gov
| Parameter | Animal Model | Key Findings | Reference |
|---|---|---|---|
| Body Weight | Diet-Induced Obese (DIO) Mice | Progressive weight loss without significant changes in food intake. | nih.gov |
| White Adipose Tissue (WAT) Mass | Diet-Induced Obese (DIO) Mice | Substantial decrease in WAT mass. | nih.gov |
| Adipocyte Size and Volume | Diet-Induced Obese (DIO) Mice | Over 30% decrease in adipocyte size and over 40% decrease in adipocyte volume. | medkoo.com |
| Lipogenesis | 3T3-L1 pre-adipocytes | Concentration-dependent inhibition, with up to 70% reduction. | researchgate.net |
| Plasma Total Cholesterol | Diet-Induced Obese (DIO) Mice | Approximately 30% lower than control DIO mice. | nih.gov |
| Body Composition (with low-fat diet) | Diet-Induced Obese (DIO) Mice | Rapid normalization of body weight and whole-body adiposity. | nih.govbalancedhormonehealth.com |
Type 2 Diabetes Mellitus Research Models
The link between obesity and type 2 diabetes mellitus (T2DM) is well-established, and research into NNMT inhibitors like this compound extends to their potential therapeutic role in this metabolic disease. researchgate.netgenemedics.com Elevated levels of NNMT have been observed in the white adipose tissue and liver of mouse models of T2DM. researchgate.net Furthermore, studies in humans with T2DM have shown a two-fold increase in NNMT in subcutaneous and abdominal adipose tissue compared to healthy individuals.
The primary mechanism through which this compound is thought to exert anti-diabetic effects is by improving insulin (B600854) sensitivity. nih.gov By inhibiting NNMT, the compound is proposed to decrease insulin resistance, a hallmark of T2DM. nih.gov This is partly attributed to an increase in the glucose transporter protein type-4 (GLUT4), which is crucial for glucose uptake into muscle and fat cells. genemedics.com Lower levels of GLUT4 are associated with higher blood sugar levels and the development of diabetes. genemedics.com
Research suggests that by boosting GLUT4 expression, this compound may lead to the production of a class of lipids known as palmitic acid esters of hydroxy-stearic acids (PAHSAs), which have demonstrated anti-diabetic and anti-inflammatory properties and can reduce insulin resistance. genemedics.com
While much of the evidence for the anti-diabetic potential of this compound comes from studies on diet-induced obese models, which are often considered pre-diabetic, research on other NNMT inhibitors provides further insight. For instance, another small molecule NNMT inhibitor, JBSNF-000088, has been shown to improve glucose tolerance and insulin sensitivity in high-fat diet-fed mice. nih.gov In genetic models of T2DM, such as ob/ob and db/db mice, JBSNF-000088 demonstrated a reduction in fed blood glucose, although the effects on body weight were not as pronounced as in DIO models. nih.gov
Direct quantitative data on the effects of this compound in established T2DM animal models like db/db mice or Zucker diabetic fatty (ZDF) rats is not as extensively published. However, the collective findings from studies on NNMT inhibition strongly suggest a therapeutic potential for this class of compounds in managing T2DM, primarily through the reversal of obesity-related insulin resistance and improvement of glucose metabolism. researchgate.net
| Parameter | Animal Model | Key Findings | Reference |
|---|---|---|---|
| NNMT Levels | T2DM Mice Models | Elevated in white adipose tissue and liver. | researchgate.net |
| NNMT Levels | Humans with T2DM | 2-fold increase in subcutaneous and abdominal adipose tissue. | |
| Proposed Mechanism | General | Improved insulin sensitivity via NNMT inhibition and increased GLUT4 expression. | nih.govgenemedics.com |
| Lipid Profile | General | Potential production of anti-diabetic and anti-inflammatory PAHSAs. | genemedics.com |
| Glucose Homeostasis (related NNMT inhibitor JBSNF-000088) | High-fat diet-fed mice | Improved glucose tolerance and insulin sensitivity. | nih.gov |
| Blood Glucose (related NNMT inhibitor JBSNF-000088) | ob/ob and db/db mice | Reduction in fed blood glucose. | nih.gov |
Advanced Spectroscopic and Electrochemical Characterization Research
Photophysical Studies of 5-Amino-1-methylquinolinium and Related Chromophores
The interaction of light with this compound and similar compounds has been extensively studied to understand their electronic and structural properties.
Absorption and Emission Spectroscopy Characterization
This compound iodide is characterized as a powder ranging in color from faint red to dark brown. sigmaaldrich.cn In its solid form, it has a melting point of 213-214 °C. chemicalbook.com The photophysical properties of quinoline (B57606) derivatives are significantly influenced by substituents. For instance, swapping a hydroxyl group for a dimethylamino group in a quinolinyl chromophore can drastically alter its photochemical and photophysical characteristics. researchgate.net Similarly, replacing a bromine substituent with a nitro, cyano, or chloro group also leads to significant changes. researchgate.net
Table 1: Physicochemical Properties of this compound Iodide
| Property | Value |
| CAS Number | 42464-96-0 sigmaaldrich.cnchemicalbook.com |
| Molecular Formula | C₁₀H₁₁IN₂ chemicalbook.comnih.gov |
| Molecular Weight | 286.11 g/mol sigmaaldrich.cnchemicalbook.comnih.gov |
| Appearance | Faint red to dark brown powder sigmaaldrich.cn |
| Solubility | Soluble in DMSO sigmaaldrich.cnchemicalbook.com |
| Storage Temperature | -20°C sigmaaldrich.cnchemicalbook.com |
Investigation of Solvatochromic Phenomena
The spectroscopic properties of quinoline derivatives can be highly sensitive to the solvent environment, a phenomenon known as solvatochromism. This effect is often linked to changes in the molecule's dipole moment upon electronic excitation. While specific solvatochromic data for this compound is not detailed in the provided search results, the general principles suggest that its absorption and emission spectra would likely shift in response to solvent polarity. This is a common characteristic of related quinoline-based dyes.
Excited State Dynamics and Fluorescence Quenching Mechanisms
The excited-state behavior of fluorescent molecules, including quinolinium compounds, can be influenced by their surroundings. Fluorescence quenching, the process where fluorescence intensity decreases, can occur through various mechanisms such as hydrogen bonding, charge transfer, and energy transfer between the excited molecule and a quencher. nih.gov
In some cases, the quenching mechanism follows the Stern-Volmer relationship, which describes the linear relationship between the decrease in fluorescence and the concentration of the quencher. nih.gov Studies on other fluorescent molecules have shown that interactions in the excited state can lead to the formation of complexes, contributing to the quenching process. nih.gov For example, the fluorescence of some aromatic biomolecules is quenched by methyl glyoxal (B1671930) through such excited-state interactions. nih.gov
Electrochemical Behavior Investigations of Quinolinium Compounds
The redox properties of quinolinium compounds are a key area of research, with techniques like cyclic voltammetry providing valuable insights.
Cyclic Voltammetry and Differential Pulse Voltammetry Techniques
Cyclic voltammetry has been employed to study the redox behavior of various quinoline compounds. nih.govresearchgate.netrsc.org This technique can reveal the reduction potentials of these molecules, which for some quinolinium salts range from -0.43 to -1.08 V. nih.govcapes.gov.br These studies indicate that quinolinium compounds can undergo electron transfer reactions, and the specifics of this behavior are dependent on the molecular structure. nih.govresearchgate.net For instance, some quinolinium-based ethenes have been studied for their potential as reversible electrochromes. researchgate.net
Analysis of Substituent Effects on Redox Potentials
The presence and nature of substituents on the quinoline ring have a pronounced effect on the redox potentials of these compounds. nih.govnih.gov Generally, electron-withdrawing groups facilitate reduction, while electron-donating groups make it more difficult. nih.govnih.gov This is because these substituents alter the electron density at the redox-active center of the molecule.
For example, in a related class of compounds, quinones, hydroxyl and methoxy (B1213986) groups tend to decrease the redox potential, while cyano and nitro groups increase it. nih.govnih.gov This systematic influence of substituents is a fundamental principle in understanding and predicting the electrochemical behavior of these and similar aromatic systems. researchgate.net
Mechanistic Studies of Electrochemical Reduction Pathways
The electrochemical reduction of this compound is a subject of significant interest due to the broader relevance of quinolinium salts in various chemical and biological processes. While specific, detailed mechanistic studies exclusively focused on the 5-amino substituted derivative are not extensively documented in publicly available literature, a comprehensive understanding of its electrochemical behavior can be constructed by examining the well-established reduction pathways of parent N-alkylquinolinium and N-alkylpyridinium cations. The electrochemical reduction of these compounds is generally characterized by an initial one-electron transfer to the aromatic cation, leading to the formation of a highly reactive radical intermediate. The fate of this radical is then dictated by the reaction conditions, including the solvent, pH, and the nature of substituents on the quinolinium ring.
The primary step in the electrochemical reduction of this compound is the acceptance of a single electron by the quinolinium ring system. This process results in the formation of a neutral radical species, 5-Amino-1-methylquinolinyl radical. This initial reduction is typically an irreversible process, as observed in cyclic voltammetry studies of various quinolinium salts, which show reduction potentials in the range of -0.43 to -1.08 V versus a standard reference electrode. The presence of the electron-donating amino group at the 5-position is expected to increase the electron density of the aromatic system, making the reduction slightly more difficult compared to the unsubstituted N-methylquinolinium cation.
Following its formation, the 5-Amino-1-methylquinolinyl radical can undergo several subsequent reactions. The most common pathway is dimerization, where two radicals combine to form a stable dimer. The regioselectivity of this dimerization is influenced by the distribution of spin density in the radical intermediate. Theoretical considerations and experimental evidence from related systems suggest that coupling is most likely to occur at positions with high spin density, such as the 2- and 4-positions of the quinoline ring. This leads to the formation of various dimeric products.
Another potential pathway for the radical intermediate, particularly in the presence of proton donors, is further reduction. The radical can accept a second electron and a proton to yield a dihydroquinoline derivative. The specific isomer formed would depend on the site of protonation and the second electron transfer.
Controlled-potential electrolysis is a key technique used to investigate these mechanisms, allowing for the preparation and identification of the final reduction products. Spectroelectrochemical methods, which couple electrochemical techniques with spectroscopic measurements, can provide real-time information about the transient radical intermediates.
Below is a table summarizing the proposed key steps and intermediates in the electrochemical reduction of this compound, based on analogous systems.
| Step | Reaction | Intermediate/Product | Typical Potential Range (V vs. SCE) | Notes |
| 1 | This compound + e⁻ | 5-Amino-1-methylquinolinyl radical | -0.5 to -1.2 | Initial irreversible one-electron reduction. The amino group may shift the potential to be more negative compared to the unsubstituted cation. |
| 2a | 2 x 5-Amino-1-methylquinolinyl radical | Dimer (e.g., 2,2'- or 4,4'-biquinoline derivative) | - | A common follow-up reaction for the radical intermediate. The exact structure of the dimer depends on the coupling position. |
| 2b | 5-Amino-1-methylquinolinyl radical + e⁻ + H⁺ | 5-Amino-1-methyl-dihydroquinoline | > -1.2 | A two-electron, one-proton reduction pathway, often occurring at more negative potentials. |
It is important to note that the specific reduction pathway and the distribution of products can be highly dependent on the experimental conditions. The presence of the amino group can also influence the stability and reactivity of the radical intermediate, potentially favoring certain pathways over others. Further dedicated research on this compound is necessary to fully elucidate the intricacies of its electrochemical reduction mechanism.
Computational and Theoretical Chemistry Approaches
Quantum Chemical Calculations (e.g., DFT, Semi-empirical Methods) for Electronic Structure Analysis
Quantum chemical calculations are employed to study the electronic structure of a molecule, providing fundamental information about its geometry, stability, and reactivity. Methods like Density Functional Theory (DFT) and semi-empirical methods are used to solve the Schrödinger equation, offering a detailed picture of electron distribution and molecular orbitals.
For a molecule such as 5-Amino-1-methylquinolinium, these calculations can determine key electronic properties. DFT, a method that maps the complex many-electron problem onto a simpler one based on electron density, can be used to calculate optimized geometry, atomic charges, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). scielo.org.mx The HOMO-LUMO energy gap is a critical parameter, indicating the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more reactive. These calculations are foundational for understanding how this compound will interact with its biological target. While specific DFT studies on this compound are not extensively published in public literature, the methodology is a standard approach in computational chemistry for characterizing such molecules. youtube.comnih.gov
Table 1: Key Properties of this compound
| Property | Value | Source |
|---|---|---|
| Common Name | 5-Amino-1MQ | grindergym.com |
| Compound Name | This compound | grindergym.com |
| Molecular Formula | C₁₀H₁₁N₂⁺ | peptidesciences.comnih.govpeptides.org |
| Molecular Weight | ~159.21 g/mol | peptidesciences.com |
| CAS Number | 42464-96-0 | peptidesciences.com |
| Target Enzyme | Nicotinamide (B372718) N-methyltransferase (NNMT) | grindergym.compeptidesciences.com |
Molecular Docking and Molecular Dynamics Simulations for Protein-Ligand Interactions
To understand how this compound inhibits NNMT, researchers use molecular docking and molecular dynamics (MD) simulations. These techniques model the interaction between a ligand (this compound) and its protein target (NNMT).
Molecular Docking: This computational technique predicts the preferred orientation of a molecule when bound to a second to form a stable complex. youtube.com For this compound, docking simulations would place the molecule into the active site of NNMT. The goal is to find the binding mode with the lowest energy, which corresponds to the most stable and likely binding pose. This provides insights into the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. The development of NNMT inhibitors around the methylquinolinium scaffold has been guided by such structural insights. nih.gov
Molecular Dynamics (MD) Simulations: Following docking, MD simulations are used to study the dynamic behavior of the protein-ligand complex over time. bonvinlab.orgyoutube.com These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a detailed view of conformational changes and the stability of interactions. For the this compound-NNMT complex, an MD simulation could reveal how the protein structure adapts to the presence of the inhibitor and confirm the stability of the binding pose predicted by docking. It also allows for the observation of the role of water molecules and ions in the binding event. bonvinlab.org
Free Energy Calculations for Ligand Binding Thermodynamics
Quantifying the binding affinity of a ligand to its target is a central goal in drug design. Free energy calculations provide a theoretical estimate of the binding free energy (ΔG), which is directly related to the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).
Several methods are used for these calculations, including Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). nih.gov These "end-point" methods calculate the free energy difference between the bound and unbound states from snapshots of an MD simulation. While computationally less expensive than more rigorous methods, they provide valuable estimates of binding affinity.
More accurate, but computationally intensive, methods like alchemical free energy perturbation (FEP) can also be employed. nih.govyoutube.com FEP calculates the free energy difference by computationally "transforming" one molecule into another in a series of steps. While direct studies detailing the application of these methods to this compound are not widely available, "binding calculations" were mentioned as part of the structure-guided design process for this class of inhibitors. nih.gov Such calculations are essential for ranking potential inhibitors and prioritizing them for synthesis and experimental testing. nih.govresearchgate.net
Computational Approaches for Structure-Based Inhibitor Design
The development of this compound as an NNMT inhibitor is a prime example of structure-based drug design (SBDD). creative-enzymes.com This approach relies on the high-resolution three-dimensional structure of the target protein to design and optimize inhibitors.
The SBDD process for an inhibitor like this compound typically involves the following steps:
Target Identification and Validation: NNMT was identified as a key enzyme in metabolic regulation, making it an attractive target for conditions like obesity and type 2 diabetes. peptidesciences.comnih.gov
Structure Determination: The 3D structure of NNMT, often in complex with a substrate or an initial inhibitor, is determined using techniques like X-ray crystallography.
Docking and Scoring: A library of potential compounds is docked into the NNMT active site. The binding poses are evaluated using scoring functions that estimate binding affinity.
Hit to Lead Optimization: Initial "hits" are optimized to improve potency, selectivity, and pharmacokinetic properties. Computational analysis of the docked pose of a lead compound, such as a methylquinolinium scaffold, reveals opportunities for modification. nih.gov For example, adding or modifying functional groups (like the amino group at the 5-position) can create new, favorable interactions with the protein, thereby increasing binding affinity.
Iterative Design: The process is iterative. Newly designed compounds are synthesized, tested experimentally, and their complexes with the target protein are often structurally characterized. This new information then feeds back into the next round of computational design.
Through this powerful combination of computational techniques, potent and selective inhibitors like this compound have been successfully developed. nih.gov
Future Research Directions and Translational Perspectives
Development of Novel Analytical Assays for Cellular Metabolites
The ability to accurately quantify 5-Amino-1-methylquinolinium and its metabolic counterparts in biological samples is crucial for understanding its pharmacokinetic and pharmacodynamic properties. Current methodologies, while effective, pave the way for the development of even more sensitive and high-throughput assays.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been established as a robust method for the quantification of this compound in plasma and urine. researchgate.netnih.govbohrium.com One validated LC-MS/MS assay demonstrated high sensitivity and reproducibility, with a linear concentration range of 10–2500 ng/mL in rat plasma and urine. researchgate.netnih.gov This method utilizes protein precipitation for sample extraction and chromatographic separation on a C18 column. researchgate.netnih.gov
Future advancements may focus on ultra-high performance hydrophilic interaction chromatography (UHP-HILIC) coupled with high-resolution mass spectrometry. researchgate.net This could offer faster separation times and enhanced sensitivity for detecting a broader range of metabolites. researchgate.net Additionally, developing cell-based assays that can measure real-time changes in intracellular levels of key metabolites, such as nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) and S-adenosyl-L-methionine (SAM), following treatment with this compound would provide invaluable mechanistic insights. nih.gov
| Analytical Technique | Application | Key Features | Potential Advancements |
| LC-MS/MS | Quantification in plasma and urine | High sensitivity, reproducibility, validated for pharmacokinetic studies researchgate.netnih.govbohrium.com | Miniaturization for smaller sample volumes, multiplexing to measure multiple metabolites simultaneously |
| UHP-HILIC-MS | Rapid separation of metabolites | Faster analysis times, suitable for polar and hydrophilic compounds researchgate.net | Integration with ion mobility spectrometry for enhanced structural characterization |
| NMR Spectroscopy | Non-destructive analysis of metabolites | Provides structural information, useful for flux analysis creative-proteomics.com | Increased sensitivity through cryoprobe technology, advanced data analysis software |
| Cell-Based Reporter Assays | Real-time monitoring of cellular metabolites | Enables high-throughput screening of NNMT inhibitors nih.gov | Development of genetically encoded biosensors for specific metabolites like NAD+ |
Exploration of Combined Therapeutic Strategies with NNMT Inhibition
The inhibition of NNMT by this compound leads to an increase in cellular NAD+ levels, a critical coenzyme for numerous biological processes, including mitochondrial function and cellular repair. amazing-meds.comswolverine.com This mechanism suggests that combining this compound with other therapies that either enhance NAD+ synthesis or target related metabolic pathways could yield synergistic effects.
One promising combination is the co-administration of this compound with NAD+ precursors, such as nicotinamide riboside (NR) or nicotinamide mononucleotide (NMN). By inhibiting NNMT, this compound prevents the degradation of nicotinamide, making more of it available for conversion into NAD+, which could be further enhanced by providing additional precursors. swolverine.comnbinno.com This dual approach may be particularly effective in addressing age-related metabolic decline and diseases characterized by depleted NAD+ levels. relivehealth.com
Furthermore, combining NNMT inhibition with therapies for metabolic syndrome, such as insulin (B600854) sensitizers or lipid-lowering agents, warrants investigation. focalpointvitality.com For instance, in diet-induced obese mice, the combination of this compound with a low-fat diet resulted in dramatic weight loss and normalization of adiposity, surpassing the effects of the diet change alone. nih.govresearchgate.net This suggests that NNMT inhibition can amplify the benefits of lifestyle and pharmacological interventions for metabolic disorders. nih.gov
Advanced In Vitro and In Vivo Model Systems for Metabolic Research
In Vitro Models:
3T3-L1 Adipocytes: This cell line is a well-established model for studying adipogenesis and fat metabolism. Research has shown that this compound treatment in these cells leads to a concentration-dependent increase in NAD+ levels and a reduction in the NNMT reaction product, 1-methylnicotinamide (B1211872) (1-MNA). nih.gov
C2C12 Myoblasts: These cells are used to study muscle differentiation and regeneration. Studies using NNMT inhibitors in this model have shown enhanced myoblast differentiation, suggesting a role in improving muscle regenerative capacity. peptidesciences.com
Organoid Cultures: Three-dimensional organoids derived from tissues like the liver and adipose tissue can more accurately mimic the in vivo environment. These models would be invaluable for studying the long-term effects of this compound on organ-specific metabolism and gene expression.
In Vivo Models:
Diet-Induced Obese (DIO) Mice: This is a standard preclinical model for obesity and metabolic syndrome. Studies have demonstrated that systemic treatment of DIO mice with this compound significantly reduces body weight, white adipose mass, and plasma cholesterol levels without altering food intake. nih.govhappyhormonesmd.com
Aged Animal Models: Since NNMT expression increases with age, aged mice are a crucial model for investigating the role of this compound in mitigating age-related metabolic dysfunction and muscle wasting. peptidesciences.com Research has shown that NNMT inhibitors can rejuvenate senescent muscle stem cells and improve the regenerative capacity of aged skeletal muscle in mice. peptidesciences.com
Genetically Engineered Mouse Models (GEMMs): The development of mice with tissue-specific knockout of the NNMT gene would allow for a precise determination of the role of NNMT in different organs and how its inhibition by this compound contributes to systemic metabolic improvements.
| Model System | Research Application | Key Findings with NNMT Inhibitors |
| 3T3-L1 Adipocytes | Adipogenesis, fat metabolism | Increased NAD+, suppressed lipogenesis nih.gov |
| C2C12 Myoblasts | Muscle differentiation, regeneration | Enhanced myoblast differentiation peptidesciences.com |
| Diet-Induced Obese (DIO) Mice | Obesity, metabolic syndrome | Reduced body weight, adipose mass, and cholesterol nih.gov |
| Aged Mice | Age-related metabolic decline, muscle wasting | Improved muscle regeneration and function peptidesciences.com |
Deeper Mechanistic Elucidation of Systemic Physiological Effects
While the primary mechanism of this compound is the inhibition of NNMT, its downstream physiological effects are complex and widespread. swolverine.com A deeper understanding of these systemic effects is a key area for future research.
Inhibition of NNMT by this compound leads to an increase in the NAD+/NADH ratio, which is essential for maintaining cellular redox balance and mitochondrial function. biolongevitylabs.comnih.gov This, in turn, activates sirtuins, particularly SIRT1, often referred to as a "longevity gene," which plays a crucial role in reducing the risk of numerous chronic diseases. focalpointvitality.comholisticmedicalwellness.com
Furthermore, NNMT is a critical link between one-carbon metabolism and NAD+ levels. elsevierpure.com By inhibiting NNMT, this compound not only boosts NAD+ but also affects the availability of methyl donors like SAM, which are vital for epigenetic regulation. biolongevitylabs.comelsevierpure.com Future research should explore how these changes in the cellular methylome and epigenome contribute to the long-term metabolic benefits of NNMT inhibition.
Another emerging area of interest is the impact of NNMT inhibition on the gut microbiome. Studies in mice have shown that treatment with this compound, in combination with a low-fat diet, establishes a distinct microbiome profile characterized by changes in genera linked to body weight and metabolic regulation. nih.govdroracle.ai Elucidating the interplay between NNMT inhibition, host metabolism, and the gut microbiome could open new avenues for therapeutic intervention.
Q & A
Q. What are the established synthetic routes for 5-amino-1-methylquinolinium, and how can researchers validate its structural identity?
Methodological Answer: The compound is synthesized via a two-step process involving alkylation of 5-aminoquinoline with methyl iodide in a polar aprotic solvent (e.g., DMF) under reflux, followed by purification using ion-exchange chromatography . Structural validation requires a combination of techniques:
- Nuclear Magnetic Resonance (NMR): Confirm methyl group incorporation (δ ~4.0 ppm for N⁺-CH₃ in ¹H NMR) and aromatic proton patterns.
- High-Resolution Mass Spectrometry (HRMS): Verify molecular ion peaks matching the theoretical mass (C₁₀H₁₁N₂⁺, m/z 159.0917).
- X-ray Crystallography: Resolve crystal packing and cation geometry (e.g., C–N bond lengths ~1.48 Å) .
- Elemental Analysis: Ensure C, H, N percentages align with theoretical values (±0.3% tolerance).
Q. How is this compound utilized as a nicotinamide N-methyltransferase (NNMT) inhibitor in mechanistic studies?
Methodological Answer: As an NNMT inhibitor, it competes with nicotinamide for the enzyme’s active site. Key experimental protocols include:
- Enzyme Kinetics: Measure IC₅₀ values via spectrophotometric assays monitoring SAM depletion or 1-MNA formation .
- Isothermal Titration Calorimetry (ITC): Quantify binding affinity (Kd) and stoichiometry.
- In Silico Docking: Use software like AutoDock Vina to model interactions with NNMT’s catalytic residues (e.g., Phe163, Asp159) .
- Cell-Based Assays: Validate inhibition efficacy in muscle stem cells by quantifying NAD⁺/NADH ratios via LC/MS/MS .
Q. What analytical methods are recommended for assessing the purity and stability of this compound in solution?
Methodological Answer:
- Reverse-Phase HPLC: Use a C18 column (mobile phase: 70% acetonitrile/30% ammonium formate buffer) to detect impurities (<1% area).
- UV-Vis Spectroscopy: Monitor degradation at λ_max ~310 nm over 24–72 hours under varying pH/temperature conditions.
- Stability-Indicating Assays: Compare LC/MS/MS profiles before/after stress testing (e.g., oxidation with H₂O₂, thermal degradation at 40°C) .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound to improve yield and scalability for in vivo studies?
Methodological Answer:
- Solvent Screening: Test alternatives to DMF (e.g., acetonitrile or THF) to reduce side reactions.
- Microwave-Assisted Synthesis: Reduce reaction time from 12 hours to <2 hours while maintaining >85% yield .
- Flow Chemistry: Implement continuous processing to enhance reproducibility and scale-up (e.g., microreactors with real-time pH monitoring).
- Byproduct Analysis: Use GC-MS to identify and mitigate methyl group overalkylation products.
Q. How should researchers address contradictions in reported biological activity data for this compound across different cell models?
Methodological Answer:
- Experimental Variables: Control for cell-specific NNMT expression levels (qRT-PCR/Western blot) and SAM/SAH ratios .
- Dose-Response Curves: Compare EC₅₀ values across models (e.g., myoblasts vs. hepatocytes) to identify tissue-specific potency.
- Metabolomic Profiling: Use untargeted LC/MS to detect off-target effects (e.g., altered purine or lipid metabolism).
- Cross-Study Validation: Replicate key assays using standardized protocols from primary literature, ensuring buffer composition and incubation times match .
Q. What computational strategies are effective in designing derivatives of this compound for enhanced NNMT selectivity?
Methodological Answer:
- QSAR Modeling: Train models on NNMT inhibitory data to predict substituent effects (e.g., electron-withdrawing groups at position 6 improve binding).
- Molecular Dynamics Simulations: Analyze ligand-enzyme complex stability over 100 ns trajectories (e.g., RMSD <2.0 Å indicates robust binding).
- Free Energy Perturbation (FEP): Calculate ΔΔG values for proposed derivatives to prioritize synthesis .
- ADMET Prediction: Use tools like SwissADME to filter candidates with poor solubility (LogP >3) or cytochrome P450 inhibition risks.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
